molecular formula C9H18ClNO B2823233 [(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride CAS No. 2219353-51-0

[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride

Cat. No.: B2823233
CAS No.: 2219353-51-0
M. Wt: 191.7
InChI Key: WVYABJKAUIAYFJ-YWUTZLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride typically involves the reduction of an indole derivative followed by the introduction of a methanol group. One common method includes the catalytic hydrogenation of an indole precursor in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting intermediate is then treated with formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the methanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using chemical reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a methanol group.

    (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate: Another related compound with a benzyl ester group.

Uniqueness

[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride is unique due to its specific structural features, such as the presence of a methanol group and its hydrochloride salt form

Properties

IUPAC Name

[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-8-5-7-3-1-2-4-9(7)10-8;/h7-11H,1-6H2;1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYABJKAUIAYFJ-YWUTZLAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.